7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a carboxylic acid functional group. Its classification falls under the category of pyrazoloquinazolines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various organic reactions involving pyrazole and quinazoline derivatives. The trifluoromethyl group is particularly notable for enhancing the lipophilicity and metabolic stability of pharmaceuticals. The classification of this compound can be further detailed as follows:
The synthesis of 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and purification steps like recrystallization or chromatography to isolate the final product.
The molecular structure of 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid features:
The compound may participate in several chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are essential for monitoring reaction progress and purity.
The mechanism of action for 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid is not fully elucidated in available literature but may involve:
Data on pharmacodynamics and pharmacokinetics would require further experimental studies.
Relevant data regarding melting point, boiling point, and spectral properties would need to be experimentally determined for comprehensive characterization.
7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid has potential applications in various scientific fields:
Further research is essential to explore these applications fully and validate their efficacy through clinical trials or laboratory studies.
The compound is definitively identified by the systematic IUPAC name: 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid. This name precisely reflects its polycyclic architecture, specifying the positions of the trifluoromethyl (-CF₃) group at C7 and the carboxylic acid (-COOH) moiety at C10.
Common synonyms encountered in commercial and research contexts include:
Its CAS Registry Number (310451-85-5) provides a unique identifier essential for sourcing and regulatory compliance [1] [2]. The canonical SMILES (OC(=O)C1=NN2C(=C1)N=C3C(=C2C(F)(F)F)CCC4=CC=CC=C43) and InChI Key (DCKWLYGFBWFABD-UHFFFAOYSA-N) further enable precise structural representation in cheminformatics systems [3].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid |
CAS Number | 310451-85-5 |
Synonyms | STK343673 |
SMILES | OC(=O)C1=NN2C(=C1)N=C3C(=C2C(F)(F)F)CCC4=CC=CC=C43 |
InChI Key | DCKWLYGFBWFABD-UHFFFAOYSA-N |
The compound has a molecular formula of C₁₆H₁₀F₃N₃O₂, confirmed across multiple chemical databases and supplier catalogs [1] [2] [3]. This formula accounts for:
Its molecular weight is calculated as 333.26 g/mol, derived from atomic masses:
This mass is consistent with high-resolution mass spectrometry (HRMS) data reported for the compound and structurally analogous quinazolines [4].
The core structure comprises a fused pentacyclic system:
Critical substituents dictate reactivity and interactions:
Noncovalent interactions facilitated by this architecture include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3